4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride
CAS No.: 1193388-02-1
Cat. No.: VC2917726
Molecular Formula: C11H11ClFNS
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193388-02-1 |
|---|---|
| Molecular Formula | C11H11ClFNS |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 4-fluoro-N-(thiophen-2-ylmethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C11H10FNS.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H |
| Standard InChI Key | ZQEDZDNJYVMSLF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CNC2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1=CSC(=C1)CNC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Identification
4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is precisely identified through several key chemical parameters. It has been assigned the CAS number 1193388-02-1, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C11H11ClFNS, indicating its elemental composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms. Its molecular weight is calculated at 243.73 g/mol, which is consistent with its structural composition.
The compound is the hydrochloride salt form of the free base 4-fluoro-N-(thiophen-2-ylmethyl)aniline, which has the CAS number 51305-47-6 and molecular formula C11H10FNS with a molecular weight of 207.27 g/mol . The IUPAC name for the free base is 4-fluoro-N-(thiophen-2-ylmethyl)aniline, while the salt form is sometimes referred to as 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride in chemical databases and literature .
Structural Characteristics
The molecular structure of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride consists of several key components. The compound features a para-fluorinated aniline group connected to a thiophen-2-ylmethyl moiety via a secondary amine linkage. The basic scaffold comprises a 4-fluoroaniline unit where the amino group is substituted with a thiophen-2-ylmethyl group. The hydrochloride portion represents the salt form where the nitrogen atom of the secondary amine is protonated, with chloride serving as the counter ion.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's electron-rich character. This sulfur-containing heterocycle exhibits distinct electronic properties that influence the compound's reactivity and potential interactions with biological targets. The fluorine atom at the para position of the aniline ring introduces unique electronic and steric effects, potentially enhancing the compound's metabolic stability and binding affinity to biological targets.
Table 1: Key Chemical Properties of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1193388-02-1 |
| Molecular Formula | C11H11ClFNS |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride |
| Free Base CAS | 51305-47-6 |
| Free Base Formula | C11H10FNS |
| Free Base Weight | 207.27 g/mol |
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride typically involves multi-step chemical reactions that require careful control of reaction conditions and purification techniques. The general approach usually starts with the preparation of the free base, 4-fluoro-N-(thiophen-2-ylmethyl)aniline, followed by conversion to the hydrochloride salt. The synthesis commonly employs amination and coupling reactions, which are fundamental transformations in organic chemistry.
The preparation of the free base often begins with a reaction between 4-fluoroaniline and a suitable thiophen-2-ylmethyl derivative. This reaction typically proceeds through nucleophilic substitution, where the primary amine of 4-fluoroaniline attacks the electrophilic carbon of an activated thiophen-2-ylmethyl group. Common activating groups include halides (particularly bromides or chlorides) or other leaving groups that facilitate the substitution reaction.
Reaction Conditions and Parameters
The synthesis reactions for this compound are typically conducted in polar aprotic solvents such as dioxane or tetrahydrofuran (THF), which facilitate the nucleophilic substitution process. The reaction temperatures generally range from 90 to 120 degrees Celsius, depending on the specific protocol and reactivity of the starting materials. The progress of these reactions is commonly monitored using thin-layer chromatography (TLC) to ensure complete conversion of starting materials and to identify the formation of side products.
In some synthetic routes, reducing agents may be employed when the reaction proceeds through reductive amination rather than direct nucleophilic substitution. The choice of reducing agent depends on the specific reaction conditions and the sensitivity of the functional groups present in the molecule. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, or hydrogen with an appropriate catalyst.
Purification and Salt Formation
Following the successful synthesis of the free base, purification is typically achieved through column chromatography, recrystallization, or a combination of both techniques. Once the pure free base is obtained, conversion to the hydrochloride salt is accomplished by treating the compound with hydrogen chloride, either as a gas or in solution (typically in diethyl ether or dioxane). The salt formation provides several advantages, including improved stability, enhanced solubility in polar solvents, and often better crystallinity, which facilitates handling and storage.
Table 2: Typical Synthesis Parameters for 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride
| Parameter | Details |
|---|---|
| Common Solvents | Dioxane, Tetrahydrofuran |
| Reaction Temperature | 90-120°C |
| Monitoring Technique | Thin-layer chromatography (TLC) |
| Purification Methods | Column chromatography, Recrystallization |
| Salt Formation | Treatment with HCl in ether or dioxane |
Applications and Research Findings
Materials Science Applications
Beyond medicinal chemistry, 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride and related compounds have potential applications in materials science. Thiophene-based compounds are known for their interesting electronic properties and have been utilized in the development of conducting polymers, organic semiconductors, and advanced materials with optoelectronic applications.
The fluorine substituent can influence the electronic properties of the aromatic system, potentially altering the material's conductivity, luminescence, or other physical properties. These characteristics make fluorinated thiophene derivatives valuable components in the design and synthesis of functional materials with applications in organic electronics, sensors, and photovoltaic devices.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | Room temperature |
| Container Type | Tightly closed, preferably amber or opaque |
| Environmental Conditions | Dry area, away from direct sunlight |
| Intended Use | Research laboratories, professional manufacturing, industrial use |
| Safety Measures | Standard PPE (gloves, lab coat, safety glasses), adequate ventilation |
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